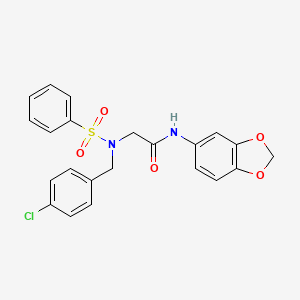
N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
“N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide” is a synthetic organic compound that belongs to the class of glycinamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps, including:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the chlorobenzyl group: This step may involve the use of chlorobenzyl chloride in the presence of a base.
Attachment of the phenylsulfonyl group: This can be done using phenylsulfonyl chloride under basic conditions.
Formation of the glycinamide moiety: This step involves the reaction of the intermediate with glycine or its derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions may target the sulfonyl group or the chlorobenzyl moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material science: It may find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, altering their function and leading to a biological effect. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)alaninamide
- N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)valinamide
Uniqueness
The uniqueness of N-1,3-benzodioxol-5-yl-N~2~-(4-chlorobenzyl)-N~2~-(phenylsulfonyl)glycinamide lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c23-17-8-6-16(7-9-17)13-25(31(27,28)19-4-2-1-3-5-19)14-22(26)24-18-10-11-20-21(12-18)30-15-29-20/h1-12H,13-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRDBWWRFMXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3663638.png)
![N~2~-(2,6-dichlorobenzyl)-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3663652.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B3663656.png)
![N-[4-(2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)PHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3663660.png)
![(5E)-5-[(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3663684.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide](/img/structure/B3663691.png)
![(5E)-1-(3-fluorophenyl)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3663695.png)
![1-[4-acetyl-1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3663709.png)
![5-({[3-bromo-4-(4-morpholinyl)phenyl]amino}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3663715.png)
![2-(2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B3663723.png)
![4-({[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}methyl)benzoic acid](/img/structure/B3663724.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3663728.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-chloro-4-methylphenyl)-N~2~-methylglycinamide](/img/structure/B3663741.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3663755.png)
